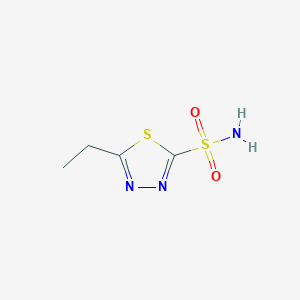

5-Ethyl-1,3,4-thiadiazole-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66464-91-3 |

|---|---|

Molecular Formula |

C4H7N3O2S2 |

Molecular Weight |

193.3 g/mol |

IUPAC Name |

5-ethyl-1,3,4-thiadiazole-2-sulfonamide |

InChI |

InChI=1S/C4H7N3O2S2/c1-2-3-6-7-4(10-3)11(5,8)9/h2H2,1H3,(H2,5,8,9) |

InChI Key |

WHHPAZLTMMUHET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 1,3,4 Thiadiazole 2 Sulfonamide and Its Analogues

Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Ring System

The formation of the 1,3,4-thiadiazole ring is a foundational step in the synthesis of these compounds. Various methods have been developed, primarily relying on the cyclization of linear precursors containing the necessary nitrogen, carbon, and sulfur atoms.

A prevalent and efficient method for constructing the 1,3,4-thiadiazole ring system involves the cyclization of thiosemicarbazides or their acyl derivatives. sbq.org.brnih.govsbq.org.br This approach is widely used due to the ready availability of the starting materials. The general mechanism begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide (B42300) onto a carboxylic acid or its derivative, followed by dehydration to close the ring. sbq.org.br

Various dehydrating agents are employed to facilitate this cyclization, including strong acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as phosphorus oxychloride (POCl₃). nih.govjocpr.combu.edu.eg For instance, reacting a carboxylic acid with thiosemicarbazide in the presence of POCl₃ is a common one-pot method to yield 2-amino-5-substituted-1,3,4-thiadiazoles. jocpr.comencyclopedia.pub The choice of cyclizing agent can be crucial, as the reaction medium (acidic vs. alkaline) can influence the final heterocyclic product, with acidic conditions favoring the formation of 1,3,4-thiadiazoles. ptfarm.pl

| Starting Material | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide & Carboxylic Acid | Polyphosphoric Acid (PPA) | 5-Alkyl-2-amino-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide & Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | 2-Amino-5-aryl-1,3,4-thiadiazole | jocpr.com |

| Acylthiosemicarbazide | Concentrated Sulfuric Acid (H₂SO₄) | 2-Anilino-5-substituted-1,3,4-thiadiazole | ptfarm.pl |

| Thiosemicarbazide & Acetyl Chloride | Direct Cyclization | 2-Amino-5-methyl-1,3,4-thiadiazole | nih.gov |

An alternative strategy for forming the 1,3,4-thiadiazole ring starts with acylhydrazines (also known as hydrazides) and a sulfur source. sbq.org.brwisdomlib.org This method typically involves a two-step process where the acylhydrazine first reacts with a sulfur-containing reagent to form an intermediate, such as a dithiocarbazate or thiosemicarbazide, which then undergoes cyclization. sbq.org.br

Common sulfur sources include carbon disulfide (CS₂), isothiocyanates, and elemental sulfur. sbq.org.brsbq.org.brresearchgate.net For example, acylhydrazines can react with substituted isothiocyanates to yield thiosemicarbazide intermediates, which are then cyclized. sbq.org.br More direct, one-pot syntheses have also been developed. A notable method involves the reaction of acyl hydrazines and primary nitroalkanes with elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S), which provides a chemoselective route to multi-functionalized 1,3,4-thiadiazoles in high yields under mild conditions. researchgate.net Thionating agents, such as Lawesson's reagent, can also be used to convert N,N'-acylhydrazines directly into 1,3,4-thiadiazoles. organic-chemistry.org

Introduction of the Sulfonamide Moiety to the Thiadiazole Scaffold

Once the 1,3,4-thiadiazole core is synthesized, the next critical step is the introduction of the sulfonamide group (-SO₂NH₂), which is vital for the biological activity of many of these compounds.

A direct method for creating the sulfonamide linkage involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) precursor with a sulfonyl chloride. This is a standard procedure for forming sulfonamides. While specific examples for the 5-ethyl derivative are specialized, the general chemistry is well-established for a wide range of 5-substituted-2-amino-1,3,4-thiadiazoles. The amino group on the thiadiazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the N-S bond of the sulfonamide.

An alternative and powerful approach involves using 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) as a versatile precursor for further modification. nih.govtandfonline.com In this strategy, the sulfonamide group is already present on the thiadiazole ring, and the exocyclic amino group at the 5-position is used as a handle for derivatization.

For example, this precursor can be reacted with various carbonyl chlorides or sulfonyl chlorides to generate more complex structures. One study reported the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride to synthesize novel pyrazole-carboxamide derivatives. tandfonline.com Similarly, acridine (B1665455) sulfonamide and carboxamide compounds have been synthesized by reacting amino acridine intermediates with sulfonyl chlorides, using a derivative of 5-amino-1,3,4-thiadiazole-2-sulfonamide as a starting building block. nih.govresearchgate.net This method allows for the creation of a diverse library of compounds by modifying the amino group while retaining the core thiadiazole sulfonamide pharmacophore.

Synthesis of Key Intermediates for Advanced Derivatization

The efficient synthesis of advanced analogues relies on the availability of key chemical intermediates. In the context of 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide and its derivatives, two intermediates are of particular importance: 2-amino-5-alkyl-1,3,4-thiadiazole and 5-amino-1,3,4-thiadiazole-2-sulfonamide.

The synthesis of 5-amino-1,3,4-thiadiazole-2-sulfonamide can be achieved from the well-known carbonic anhydrase inhibitor, Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide). A straightforward hydrolysis reaction, typically using concentrated hydrochloric acid in ethanol (B145695) under reflux, removes the acetyl group from the amino function to yield the desired 5-amino-1,3,4-thiadiazole-2-sulfonamide in quantitative yield. chemicalbook.com This intermediate serves as a crucial starting point for the derivatization strategies described in section 2.2.2.

Another key intermediate is the corresponding 2-amino-5-ethyl-1,3,4-thiadiazole. This compound is typically prepared via the acid-catalyzed cyclization of a thiosemicarbazide derivative of propanoic acid, as outlined in section 2.1.1. Having this intermediate allows for the subsequent introduction of the sulfonamide group at the 2-position, often through a multi-step process involving chlorosulfonation followed by amidation. researchgate.net

| Intermediate Compound | Typical Synthetic Route | Starting Material | Reference |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Acid-catalyzed deacetylation | Acetazolamide | chemicalbook.com |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | Acid-catalyzed cyclization | Propionyl thiosemicarbazide | nih.gov |

Preparation of 2-Amino-5-ethyl-1,3,4-thiadiazole

The foundational precursor for many this compound derivatives is 2-Amino-5-ethyl-1,3,4-thiadiazole. A prevalent and efficient method for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid. nih.govsbq.org.br In a common procedure, thiosemicarbazide is reacted with an appropriate carboxylic acid in the presence of a dehydrating agent, such as sulfuric acid or polyphosphoric acid. nih.gov A more recent approach utilizes methanesulfonic acid as the dehydrating agent, which often results in high yields and good purity of the desired thiadiazole. nih.gov Another straightforward method involves the direct cyclization of thiosemicarbazide with acetyl chloride. nih.gov

A one-pot synthesis method has also been developed, reacting a thiosemicarbazide with a carboxylic acid in the presence of polyphosphate ester (PPE), avoiding the need for more toxic reagents like POCl₃ or SOCl₂. mdpi.com This reaction proceeds through the acylation of the thiosemicarbazide, followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole ring. mdpi.com Solid-phase synthesis, using phosphorus pentachloride as a catalyst and grinding the reactants at room temperature, has also been reported as an efficient and environmentally friendly method. google.com

Formation of 1,3,4-Thiadiazole-2-sulfonyl Chloride Intermediates

The conversion of the 2-amino group of the thiadiazole to a sulfonyl chloride is a critical step in the synthesis of sulfonamide derivatives. This transformation is typically achieved through a Sandmeyer-type reaction. The 2-amino-1,3,4-thiadiazole is first diazotized, usually with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride, to yield the corresponding 1,3,4-thiadiazole-2-sulfonyl chloride. This sulfonyl chloride is a versatile intermediate that can be readily reacted with various amines to produce a wide range of sulfonamide derivatives.

Advanced Synthetic Transformations for Functionalization and Analog Generation

Further diversification of the this compound scaffold can be achieved through a variety of advanced synthetic transformations. These reactions allow for the introduction of different functional groups and the generation of a library of analogs for structure-activity relationship studies.

Schiff Base Formation and Condensation Reactions

The amino group of 2-amino-5-substituted-1,3,4-thiadiazoles is a key site for derivatization. One common modification is the formation of Schiff bases through condensation with various aromatic aldehydes. researchgate.netresearchgate.net This reaction is typically carried out by refluxing the 2-amino-1,3,4-thiadiazole with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid. impactfactor.org The resulting imine (Schiff base) can then be further modified or used as a precursor for other heterocyclic systems. impactfactor.org For instance, Schiff bases can undergo cyclocondensation reactions with anhydrides to form oxazepine derivatives. impactfactor.org

Acylations and Alkylations at the Thiadiazole and Sulfonamide Groups

Both the thiadiazole ring and the sulfonamide group offer opportunities for acylation and alkylation reactions to introduce further structural diversity. The nitrogen atoms of the thiadiazole ring and the sulfonamide nitrogen can be targeted for these modifications. N-acylation of sulfonamides can be achieved using carboxylic acid anhydrides or chlorides in the presence of a catalyst. researchgate.net Lewis acids such as zinc chloride and bismuth salts have been shown to be effective catalysts for this transformation. researchgate.net These reactions can often be performed under solvent-free conditions, offering a more environmentally friendly approach. researchgate.net

Synthesis of Thiourea (B124793) Derivatives

Thiourea derivatives of thiadiazole sulfonamides represent another important class of analogs. These are commonly synthesized by reacting a 2-amino-1,3,4-thiadiazole with an appropriate isothiocyanate. For example, substituted 2-amino-1,3,4-thiadiazoles can react with p-toluenesulfonyl isocyanate in a one-pot procedure to yield the corresponding sulfonyl thioureas. nih.gov The isothiocyanate itself can be prepared from the corresponding sulfonyl chloride and ammonium (B1175870) thiocyanate. nih.gov These thiourea derivatives can also be synthesized through the condensation of an isothiocyanatobenzene sulfonamide with various heterocyclic amines. researchgate.net

Design and Preparation of Azine-Modified Thiadiazole Sulfonamide Derivatives

A more advanced strategy for generating novel analogs involves the incorporation of an azine moiety. This "combi-targeting approach" aims to link the thiadiazole sulfonamide scaffold with an azine fragment to potentially enhance biological activity. researchgate.netnih.gov The synthesis of these hybrid molecules can start from a functionalized thiadiazole, such as an acetyl-substituted iminothiadiazoline. researchgate.netrsc.orgsemanticscholar.orgrsc.org This intermediate can then be reacted with various hydrazides to form the corresponding azine derivatives. researchgate.netrsc.orgsemanticscholar.orgrsc.org This modular approach allows for the systematic variation of the substituents on the azine ring, providing a powerful tool for optimizing the properties of the final compounds. researchgate.netrsc.orgsemanticscholar.orgrsc.org

Functionalization for Complexation with Metal Ions

The inherent structural features of this compound and its analogues make them effective ligands for the complexation of various metal ions. The 1,3,4-thiadiazole ring system, with its nitrogen and sulfur heteroatoms, alongside the exocyclic sulfonamide group, provides multiple potential coordination sites. This allows for the formation of stable metal complexes with diverse geometries and properties. The ability of these compounds to act as versatile ligands has been a subject of significant research interest.

Derivatives of 1,3,4-thiadiazole have been widely employed as ligands for metal complexes. mdpi.com The coordination typically involves the nitrogen atoms of the thiadiazole ring and the nitrogen or oxygen atoms of the sulfonamide moiety. This chelating behavior often leads to enhanced biological properties of the resulting metal complexes compared to the free ligands. nih.gov

Studies on analogous compounds, such as 1,3,4-thiadiazole-2,5-disulfonamide, have demonstrated the formation of coordination compounds with a range of divalent metal ions including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov Similarly, N-(5-sulfanyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide (B165840) has been shown to act as a bidentate ligand, coordinating with metal ions like Co(III), Fe(III), Cr(III), Cu(II), and Ni(II) through a thiadiazole nitrogen and a sulfonamide oxygen atom. walshmedicalmedia.com The resulting complexes exhibit varied geometries, such as octahedral and tetrahedral, depending on the metal ion and the ligand structure. walshmedicalmedia.com

The complexation ability is not limited to simple thiadiazole sulfonamides. More complex derivatives, incorporating other functional groups, have also been synthesized to create ligands with specific coordination preferences and to modulate the properties of the resulting metal complexes. For instance, Schiff bases derived from 2-amino-1,3,4-thiadiazole have been used to form complexes with Cu(II) and Zn(II), where the antibacterial potency of the ligand was observed to increase upon chelation. scienceopen.com

The interaction between the thiadiazole sulfonamide scaffold and metal ions is a key aspect of their chemical reactivity and has implications for their application in various fields. The functionalization of these molecules to enhance their complexation capabilities continues to be an active area of research.

Table of Metal Complexes with 1,3,4-Thiadiazole Sulfonamide Analogues

| Ligand | Metal Ion(s) | Coordination Sites | Resulting Geometry | Reference |

| 1,3,4-Thiadiazole-2,5-disulfonamide | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Not specified in abstract | Not specified in abstract | nih.gov |

| N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide | Co(III), Fe(III), Cr(III) | Thiadiazole nitrogen, Sulfonamide oxygen | Octahedral | walshmedicalmedia.com |

| N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide | Cu(II), Ni(II) | Thiadiazole nitrogen, Sulfonamide oxygen | Tetrahedral | walshmedicalmedia.com |

| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Not specified in abstract | Not specified in abstract | researchgate.net |

| (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl)methanol | Cr(III) | Tridentate | Octahedral | jmchemsci.com |

| (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl)methanol | Ni(II) | Bidentate | Square Planar | jmchemsci.com |

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 1,3,4 Thiadiazole 2 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide, ¹H and ¹³C NMR would provide definitive proof of its structure by identifying the chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the sulfonamide protons.

Ethyl Group: This would appear as a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. Based on data for related compounds like N-(5-ethyl- nih.govnih.govmdpi.com-thiadiazole-2-yl)toluenesulfonamide, the methylene quartet would likely resonate downfield compared to the methyl triplet. iucr.org

Sulfonamide Group: The -SO₂NH₂ protons would typically appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. In DMSO-d₆, these protons in similar sulfonamide structures often appear downfield. nih.govrsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom.

Thiadiazole Ring Carbons: Two distinct signals are expected for the C2 and C5 carbons of the 1,3,4-thiadiazole (B1197879) ring. The carbon atom attached to the sulfonamide group (C2) and the one attached to the ethyl group (C5) would have characteristic chemical shifts, typically in the aromatic region of the spectrum (δ > 150 ppm). nih.goviucr.org For instance, in N-(5-ethyl- nih.govnih.govmdpi.com-thiadiazole-2-yl)toluenesulfonamide, the thiadiazole carbons are well-defined in the solid-state ¹³C NMR spectrum. iucr.org

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group would appear in the aliphatic region of the spectrum (typically δ < 30 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Ethyl | -CH₃ | Triplet | ~10-15 |

| Ethyl | -CH₂- | Quartet | ~20-30 |

| Thiadiazole | C2 | - | >160 |

| Thiadiazole | C5 | - | >160 |

| Sulfonamide | -NH₂ | Broad Singlet | - |

Note: These are estimated values based on data from related structures. Actual experimental values may vary.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments.

COSY: Would show a correlation between the methyl and methylene protons of the ethyl group.

HSQC: Would correlate the proton signals of the ethyl group directly to their attached carbon atoms.

HMBC: Would reveal long-range (2-3 bond) correlations, for example, between the methylene protons of the ethyl group and the C5 carbon of the thiadiazole ring, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.

Sulfonamide Group (-SO₂NH₂): This group is characterized by several distinct vibrations. Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds would be prominent, typically appearing in the ranges of 1380-1310 cm⁻¹ and 1180-1150 cm⁻¹, respectively. nih.govrsc.org The N-H stretching vibrations of the primary sulfonamide would be observed as two bands in the 3400-3200 cm⁻¹ region. nih.gov

Thiadiazole Ring: The C=N stretching vibration within the heterocyclic ring typically appears around 1650-1580 cm⁻¹. mdpi.com The C-S-C vibration of the thiadiazole ring is often observed at lower wavenumbers, around 700-650 cm⁻¹. researchgate.net

Ethyl Group (-CH₂CH₃): C-H stretching vibrations for the aliphatic ethyl group would be present in the 3000-2850 cm⁻¹ region. mdpi.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-NH₂) | N-H Stretch | 3400 - 3200 |

| Ethyl (-C-H) | C-H Stretch | 3000 - 2850 |

| Thiadiazole (C=N) | C=N Stretch | 1650 - 1580 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1380 - 1310 |

| Sulfonamide (S=O) | Symmetric Stretch | 1180 - 1150 |

| Thiadiazole (C-S-C) | C-S-C Vibration | 700 - 650 |

Note: These are characteristic ranges and can vary based on the molecular environment and sample state.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₄H₆N₄O₂S₂). Key fragmentation patterns would likely involve the loss of the sulfonamide group (SO₂NH₂) or cleavage of the ethyl group. For instance, mass spectra of related thiadiazole sulfonamides show characteristic molecular ion peaks and fragmentation patterns that aid in structural confirmation. nih.gov

Elemental Analysis (CHN/S)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, N, and S for this compound would be compared to the calculated theoretical values based on its molecular formula (C₄H₆N₄O₂S₂). A close correlation between the experimental and calculated values (typically within ±0.4%) is a standard criterion for purity and structural confirmation. ekb.eg

Table 3: Calculated Elemental Composition for this compound (C₄H₆N₄O₂S₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 4 | 48.044 | 24.75 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.11 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 28.86 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.48 |

| Sulfur (S) | 32.06 | 2 | 64.12 | 33.02 |

| Total | 194.24 | 100.00 |

X-Ray Diffraction (XRD) Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on related compounds, such as N-(5-ethyl- nih.govnih.govmdpi.com-thiadiazole-2-yl)toluenesulfonamide, have been successfully characterized using powder X-ray diffraction, which determined its crystal system, space group (Pbca), and unit cell dimensions. nih.goviucr.org Such studies also reveal how molecules pack in the crystal lattice, often identifying key interactions like hydrogen bonding, which are crucial for understanding the supramolecular chemistry of these compounds. nih.govmdpi.com For this compound, XRD would be expected to detail the geometry of the thiadiazole ring and the sulfonamide group, as well as any hydrogen bonding involving the sulfonamide protons.

Biological Activities and Mechanistic Investigations of 5 Ethyl 1,3,4 Thiadiazole 2 Sulfonamide Analogues Focus on in Vitro/preclinical Models and Proposed Mechanisms

Antimicrobial Activity Profile

The 1,3,4-thiadiazole (B1197879) scaffold is a key pharmacophore that imparts significant antimicrobial properties to its derivatives. Analogues of 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of 1,3,4-thiadiazole have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity of these compounds is influenced by the nature and position of substituents on the thiadiazole ring.

For instance, a series of 5-aryl-2-amino 1,3,4-thiadiazole derivatives demonstrated good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. ekb.eg Certain synthesized compounds, particularly those with an imine group, exhibited notable inhibitory effects against these strains. ekb.eg Another study highlighted that newly synthesized 1,3,4-thiadiazole derivatives had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. rsc.org Some of these molecules also showed inhibitory action against Staphylococcus epidermidis and alpha Streptococcus haemolyticus. rsc.org

The antibacterial potential is further exemplified by 2,5-disubstituted-1,3,4-thiadiazole derivatives, which have shown good activity against Streptococcus pneumoniae, Bacillus subtilis, S. aureus (Gram-positive), Pseudomonas aeruginosa, E. coli, and K. pneumoniae (Gram-negative) at concentrations ranging from 8 to 31.25 μg/mL. nih.gov The historical importance of this class of compounds is underscored by sulfaethidole (B1214886) (4-amino-N-[5-ethyl-1,3,4-thiadiazol-2-yl]benzene sulfonamide), a sulfonamide drug that demonstrated the early antibacterial potential of this scaffold. nih.gov

| Bacterial Strain | Activity Level | Compound Class/Derivative |

|---|---|---|

| Staphylococcus aureus | Good | 5-aryl-2-amino 1,3,4-thiadiazoles, 2,5-disubstituted 1,3,4-thiadiazoles |

| Enterococcus faecalis | Good | 5-aryl-2-amino 1,3,4-thiadiazoles |

| Escherichia coli | Good | 5-aryl-2-amino 1,3,4-thiadiazoles, 2,5-disubstituted 1,3,4-thiadiazoles |

| Klebsiella pneumoniae | Good | 5-aryl-2-amino 1,3,4-thiadiazoles, 2,5-disubstituted 1,3,4-thiadiazoles |

| Pseudomonas aeruginosa | Good | 2,5-disubstituted 1,3,4-thiadiazoles |

| Bacillus subtilis | Good | 2,5-disubstituted 1,3,4-thiadiazoles |

The 1,3,4-thiadiazole nucleus is a versatile scaffold for the development of potent antifungal agents. nih.gov These compounds have demonstrated significant activity against a range of fungal pathogens, including various species of Candida and Aspergillus. nih.govwjpmr.com The antifungal efficacy is often attributed to the structural similarities with azole antifungals, where the thiadiazole ring acts as a bioisostere of the triazole or imidazole (B134444) ring. nih.gov

One study detailed a series of 1,3,4-thiadiazole derivatives that exhibited notable antifungal effects against eight different Candida species. nih.gov The mechanism for some of these active compounds was investigated and linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Another research effort found that certain 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives were highly active against pathogenic fungi, including azole-resistant Candida isolates and molds, with minimal inhibitory concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov The proposed mechanism for these compounds involves the disruption of cell wall biogenesis. nih.gov

Furthermore, other synthesized 1,3,4-thiadiazole derivatives have shown good antifungal activity against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum. nih.gov Some compounds within a synthesized series of 5-Ethyl-1,3,4-thiadiazole-2-amine derivatives were found to have good antifungal activity against Aspergillus Flavus, Chrysosporium Keratinophilum, and Candida Albicans. researchgate.net

| Fungal Species | Activity Level | Compound Class/Derivative |

|---|---|---|

| Candida albicans | Good to Excellent | 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols, 2,5-disubstituted 1,3,4-thiadiazoles |

| Aspergillus fumigatus | Good | 2,5-disubstituted 1,3,4-thiadiazoles |

| Geotrichum candidum | Good | 2,5-disubstituted 1,3,4-thiadiazoles |

| Aspergillus Flavus | Good | 5-Ethyl-1,3,4-thiadiazole-2-amine derivatives |

| Chrysosporium Keratinophilum | Good | 5-Ethyl-1,3,4-thiadiazole-2-amine derivatives |

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as antimycobacterial agents, specifically against Mycobacterium tuberculosis. A novel class of 1,3,4-thiadiazole derivatives incorporating a bis-benzamide moiety was synthesized and screened for antimycobacterial activity against M. tuberculosis H37Rv strains. researchgate.net Some of these compounds showed more activity compared to the standard drugs used. researchgate.net

In another study, a series of 5-phenyl-1,3,4-thiadiazole-2-arylhydrazone derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. benthamdirect.com Two compounds from this series exhibited significant inhibitory activity, with MIC values of 6.25 μg/mL and 1.25 μg/mL, respectively, marking them as potential starting points for the development of new drugs against multi-drug resistant tuberculosis. benthamdirect.com

Anticancer and Antiproliferative Activities

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry for the development of anticancer agents. mdpi.com Its derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) allows these compounds to act as bioisosteres, potentially interfering with DNA replication processes. mdpi.commdpi.com

Analogues of this compound have been extensively evaluated for their cytotoxic effects against various cancer cell lines. Derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) have been shown to be efficient in vitro tumor cell growth inhibitors against a panel of cancer cell lines including leukemia, non-small cell lung cancer (like A549), colon cancer (like HT-29), prostate cancer (like PC3), and breast cancer (like MCF-7). nih.gov

Specifically, novel 1,3,4-thiadiazole derivatives bearing a substituted benzenesulfonamide (B165840) scaffold exhibited remarkable potency against breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells. ekb.egekb.eg In one study, a particular compound displayed potent growth inhibitory effects against MCF-7 and HepG2 cell lines with IC₅₀ values of 17.76 and 4.78 µM, respectively. ekb.eg Another study reported a series of 1,3,4-thiadiazole hybrids that showed high antiproliferative activity against HepG2 and MCF-7 cancer cell lines with IC₅₀ values ranging from 3.31 to 9.31 µM. mdpi.comnih.gov

Furthermore, a series of 2-(substituted-phenylamino)-5-(substituted-phenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. One of the most potent compounds, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 breast cancer cells, respectively. mdpi.com

| Cancer Cell Line | Cancer Type | Observed Effect | Compound Class/Derivative |

|---|---|---|---|

| MCF-7 | Breast Cancer | Potent antiproliferative activity (IC₅₀ in low µM range) | 1,3,4-thiadiazole-benzenesulfonamide hybrids, 1,3,4-thiadiazole-EGFR inhibitor hybrids |

| A549 | Lung Cancer | Potent growth inhibition | 1,3,4-thiadiazole-benzenesulfonamide hybrids |

| HepG2 | Liver Cancer | Potent antiproliferative activity (IC₅₀ in low µM range) | 1,3,4-thiadiazole-benzenesulfonamide hybrids, 1,3,4-thiadiazole-EGFR inhibitor hybrids |

| PC3 | Prostate Cancer | Growth inhibition | 1,3,4-thiadiazole-2-sulfonamide derivatives |

| HT-29 | Colon Cancer | Good antiproliferative activity | 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole |

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to diverse mechanisms of action. researchgate.net A primary mechanism for sulfonamide-bearing derivatives is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII. nih.gov Inhibition of these enzymes can lead to acidification of the intracellular environment, disrupting cancer cell metabolism. nih.gov

Other proposed mechanisms include the inhibition of various kinases that are crucial for cancer cell signaling and proliferation. bepls.com For example, some 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov By targeting the ATP-binding pocket of these kinases, the compounds can block downstream signaling pathways that regulate cell growth and survival. mdpi.com

Furthermore, some 1,3,4-thiadiazole derivatives have been found to interfere with DNA-related processes. bepls.com They can inhibit DNA topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. bepls.com This interference can lead to DNA damage and ultimately trigger apoptosis (programmed cell death). Studies have also suggested that these compounds can induce apoptosis by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govresearchgate.net The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine may also contribute to its ability to interfere with DNA synthesis. mdpi.com

Carbonic Anhydrase (CA) Inhibition

The 1,3,4-thiadiazole-2-sulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govmdpi.com Analogues of this compound have been extensively investigated as inhibitors of these enzymes, with research focusing on their inhibition profiles against different human (h) CA isozymes and the structural features governing their potency and selectivity.

Inhibition Profiles Against Human Carbonic Anhydrase Isozymes (hCA I, II, IV, VII)

Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been evaluated for their inhibitory effects on several human carbonic anhydrase isozymes, including the cytosolic hCA I and hCA II, the membrane-associated hCA IV, and the cytosolic hCA VII. nih.gov Generally, these compounds exhibit potent, low nanomolar inhibition against hCA II, while showing weaker activity against the slow cytosolic isoform hCA I. nih.gov

Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, which are structurally related to the core compound, have been shown to inhibit hCA I, II, IV, and VII in the micromolar range. nih.gov In a study of acridine (B1665455) sulfonamide/carboxamide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, potent inhibition of hCA II was observed, with one compound exhibiting a Kᵢ of 7.9 nM. nih.gov These derivatives also demonstrated inhibitory activity against hCA I, IV, and VII. nih.gov

A series of thiazolone-benzenesulphonamides were effective inhibitors of hCA I (Kᵢs of 31.5–637.3 nM) and demonstrated excellent inhibition of hCA II (Kᵢs in the range of 1.3–13.7 nM) and hCA VII (Kᵢs in the range of 0.9–14.6 nM). tandfonline.com Furthermore, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide showed average IC₅₀ values for hydratase activity ranging from 3.25 to 4.75 µM for hCA-I and from 0.055 to 2.6 µM for hCA-II. documentsdelivered.com For esterase activity, the IC₅₀ values were in the range of 2.7-6.6 µM for hCA-I and 0.013-4.2 µM for hCA-II. documentsdelivered.com

| Compound Class | hCA I Inhibition | hCA II Inhibition | hCA IV Inhibition | hCA VII Inhibition | Reference |

|---|---|---|---|---|---|

| Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole | Micromolar range | Micromolar range | Micromolar range | Micromolar range | nih.gov |

| Acridine sulfonamide/carboxamide derivatives | Active | Potent (Kᵢ = 7.9 nM for one compound) | Active | Active | nih.gov |

| Thiazolone-benzenesulphonamides | 31.5–637.3 nM (Kᵢ) | 1.3–13.7 nM (Kᵢ) | Not Reported | 0.9–14.6 nM (Kᵢ) | tandfonline.com |

| Pyrazole carboxylic acid amides (Hydratase) | 3.25-4.75 µM (IC₅₀) | 0.055-2.6 µM (IC₅₀) | Not Reported | Not Reported | documentsdelivered.com |

| Pyrazole carboxylic acid amides (Esterase) | 2.7-6.6 µM (IC₅₀) | 0.013-4.2 µM (IC₅₀) | Not Reported | Not Reported | documentsdelivered.com |

Structural Determinants for Isoform Selectivity and Binding Affinity

The selectivity and binding affinity of this compound analogues towards different carbonic anhydrase isoforms are heavily influenced by the nature of the substituents on the thiadiazole ring. The sulfonamide group is a key zinc-binding group, which anchors the inhibitor to the zinc ion in the active site of the enzyme. mdpi.com

The "tail" approach, which involves modifying the scaffold away from the zinc-binding group, has been a common strategy to achieve isoform selectivity. For instance, the introduction of bulky or lipophilic pendants can modulate the interaction with amino acid residues lining the active site cavity, which differs between isoforms. Mono-substituted compounds have shown better inhibition with significant selectivity for hCA II. nih.govmdpi.com The thiadiazole ring itself can participate in hydrogen bond interactions with the active site residues, such as the oxygen atom of Thr200 in hCA II, further contributing to binding affinity. mdpi.com

In a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides, the inhibitory potency was found to be proportional to the effect on the transepithelial potential difference of the isolated rabbit ciliary body and the reduction in intraocular pressure in rabbits, indicating a structure-activity relationship. nih.gov This highlights the importance of the substituent at the 2-position of the thiadiazole ring in determining the biological activity of these compounds.

Anticonvulsant Activity and Neurological Targets

The 1,3,4-thiadiazole scaffold is a recognized feature in the design of anticonvulsant agents, with many derivatives demonstrating efficacy in preclinical models of epilepsy. nih.govnih.govmdpi.com

Evaluation in In Vivo Anticonvulsant Models (e.g., Maximal Electroshock Seizure (MES), Pentylenetetrazole (PTZ)-induced seizures)

Analogues of this compound have been evaluated for their anticonvulsant properties in well-established in vivo models, such as the maximal electroshock seizure (MES) and the pentylenetetrazole (PTZ)-induced seizure tests. nih.govfrontiersin.orgnih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.

One study on a synthesized 1,3,4-thiadiazole derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, showed 66.67% protection in the MES test and 80% protection in the PTZ test at a dose of 100 mg/kg. fugus-ijsgs.com.ngresearchgate.net Another synthesized compound, [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide], was found to be effective in both MES and isoniazid-induced seizure models, with an ED₅₀ of 126.8 mg/kg. nih.gov A series of 2,5-disubstituted-1,3,4-thiadiazoles showed protection ranging from 0% to 90% against PTZ-induced convulsions in mice at a dose of 100 mg/kg. nih.gov

| Compound/Derivative Class | Model | Dose | Observed Activity | Reference |

|---|---|---|---|---|

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 100 mg/kg | 66.67% protection | fugus-ijsgs.com.ngresearchgate.net |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | PTZ | 100 mg/kg | 80% protection | fugus-ijsgs.com.ngresearchgate.net |

| [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] | MES & Isoniazid-induced | ED₅₀ = 126.8 mg/kg | Effective | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles | PTZ | 100 mg/kg | 0-90% protection | nih.gov |

Exploration of Putative Mechanisms of Action (e.g., GABAA pathway modulation)

The anticonvulsant effects of 1,3,4-thiadiazole derivatives are believed to be multifactorial. One proposed mechanism is the inhibition of carbonic anhydrase, as several clinically used anticonvulsants, such as acetazolamide, are known CA inhibitors. mdpi.com The anticonvulsant activity of some 1,3,4-thiadiazole derivatives has been linked to their ability to inhibit carbonic anhydrase. nih.gov

In addition to CA inhibition, modulation of the GABAergic system is another putative mechanism. It has been suggested that some 1,3,4-thiadiazole derivatives may exert their anticonvulsant effects through a mixed mechanism involving both voltage-gated ion channels and GABA inhibition. fugus-ijsgs.com.ng The GABA-A receptor is a key target for many anticonvulsant drugs, and its modulation leads to an increase in inhibitory neurotransmission in the brain. nih.gov

Antiviral Activity

Certain analogues of this compound have been investigated for their antiviral properties. A study on a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net In this study, two compounds, 7b and 7i, showed promising anti-TMV activity, with approximately 50% inhibition. mdpi.com

The 1,3,4-thiadiazole scaffold is also known to be present in compounds with anti-HIV activity. nih.govmdpi.com While specific data on the anti-HIV activity of this compound itself is not detailed in the provided context, the broader class of 1,3,4-thiadiazole derivatives has been a subject of interest in antiviral research.

Anti-inflammatory and Antioxidant Properties

The 1,3,4-thiadiazole nucleus is recognized for its contribution to a range of biological activities, including anti-inflammatory and antioxidant effects. ontosight.ai Analogues of this compound have been investigated as potential therapeutic agents for conditions associated with inflammation and oxidative stress. ontosight.ai The chemical structure, which combines a sulfonamide moiety with a thiadiazole ring, is of significant interest in medicinal chemistry for these properties. ontosight.ainih.gov

Research has shown that various 2,5-disubstituted 1,3,4-thiadiazole derivatives possess anti-inflammatory and antioxidant capabilities. nih.gov In preclinical models, such as the carrageenan-induced rat paw edema method, certain 2-amino-disubstituted-1,3,4-thiadiazole compounds have demonstrated good anti-inflammatory activity when compared to standard drugs like diclofenac. nih.gov The antioxidant potential of thiadiazole derivatives has also been noted, suggesting their role in mitigating oxidative damage. nih.gov

The mechanism behind these properties is thought to be linked to the specific substitutions on the thiadiazole ring, which can influence the compound's ability to interact with biological targets involved in inflammatory and oxidative pathways. ontosight.ai

Antiparasitic Activity

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. nih.govnih.gov Several studies have focused on the synthesis and evaluation of 1,3,4-thiadiazole analogues against Leishmania major, a causative agent of cutaneous leishmaniasis. nih.govnih.govmui.ac.ir

In one study, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing a triazole moiety were synthesized and tested for their in vitro antileishmanial activity against the promastigote form of L. major. nih.gov Most of these compounds exhibited good activity, with the 4-methylbenzyl analogue (3i) being the most potent. nih.gov This compound also significantly reduced the number of intracellular amastigotes in infected macrophages. nih.gov

Another investigation into 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives identified a methylimidazole-containing compound (6e) as the most active against L. major promastigotes, with IC50 values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively. nih.gov This potency was over four times greater than the standard drug, Glucantime. nih.gov

Furthermore, a study on 2-substituted-thio-1,3,4-thiadiazoles found that the synthesized compounds displayed good antileishmanial activity against both promastigote and amastigote forms of L. major. mui.ac.ir The most active compound (II) showed IC50 values of 44.4 µM and 64.7 µM against promastigotes and amastigotes, respectively, after 24 hours of incubation. mui.ac.ir These findings underscore the potential of the 1,3,4-thiadiazole scaffold in developing novel antileishmanial agents. nih.gov

Table 3: Antileishmanial Activity of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole Analogue 6e against L. major Promastigotes

| Time (hours) | IC50 (µg/mL) of Compound 6e | IC50 (µg/mL) of Glucantime |

|---|---|---|

| 24 | 11.2 | 50 |

| 48 | 7.1 | 25 |

IC50 represents the half-maximal inhibitory concentration.

The development of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. nih.gov The 1,3,4-thiadiazole scaffold has been explored for its potential in this area. nih.gov Specifically, 1,3,4-thiadiazole-2-sulfonamide derivatives have been shown to exhibit inhibitory activity against pfCA, a carbonic anhydrase enzyme present in Plasmodium falciparum. nih.gov One such derivative demonstrated excellent inhibitory activity against this enzyme, highlighting a potential target for antimalarial drug design. nih.gov

Insecticidal Activity and Agricultural Applications

The 1,3,4-thiadiazole ring is a "privileged" scaffold in agricultural chemistry, forming the basis of numerous commercial pesticides. researchgate.net Derivatives of this heterocyclic system have been widely investigated for their insecticidal properties against various agricultural pests. researchgate.net

In one study, novel 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their insecticidal activity against the cotton leafworm (Spodoptera littoralis). researchgate.net The results indicated that the 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, in particular, showed remarkable insecticidal effects. researchgate.net

Other research has focused on developing new insecticides for controlling aphids. researchgate.net While some studies have explored different isomers like 1,2,4-thiadiazoles, the broad-spectrum activity of the 1,3,4-thiadiazole core remains a key area of interest. researchgate.net The application of these compounds in agriculture extends beyond insecticidal use, with some derivatives also showing potential as herbicides and fungicides. semanticscholar.orgresearchgate.net The development of thiadiazole-based agrochemicals is driven by the need for effective and environmentally safer alternatives to existing pesticides. researchgate.netdocksci.com

Structure Activity Relationship Sar Studies of 5 Ethyl 1,3,4 Thiadiazole 2 Sulfonamide Derivatives

Impact of Substituents on the Thiadiazole Ring (e.g., C-5 ethyl group and other aryl/alkyl substitutions)

The substitution pattern on the 1,3,4-thiadiazole (B1197879) ring is a key determinant of the biological activity of this class of compounds. The nature of the substituent at the C-5 position, in particular, can significantly influence the potency and selectivity of the molecule.

The presence of an ethyl group at the C-5 position, as seen in the parent compound 5-ethyl-1,3,4-thiadiazole-2-sulfonamide, can affect the compound's lipophilicity, which in turn influences its ability to interact with biological targets. ontosight.ai The introduction of different alkyl or aryl groups at this position allows for the fine-tuning of the molecule's properties. For instance, in a series of 1,3,4-thiadiazole derivatives, the elongation of an alkyl chain from methyl to ethyl at the piperazine (B1678402) moiety attached to the thiadiazole core led to a twofold increase in anticancer potency. nih.gov

Furthermore, the introduction of aryl substituents can also have a profound impact. Studies have shown that the nature of the substituent on a C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity. mdpi.com For example, the presence of halogen or nitro groups on a benzene (B151609) sulfonamide linked to a 1,3,4-oxadiazole (B1194373) (a related heterocyclic ring) moiety showed significant antimicrobial activity. semanticscholar.org This suggests that electron-withdrawing or donating groups on an aryl ring at the C-5 position can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological receptors.

In some cases, the C-5 substituent can confer specific activities. For instance, the introduction of another adamantyl moiety at the C-5 position of a 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to increase its antifungal activity against Candida albicans. nih.gov

| Substituent at C-5 | Observed Effect | Reference |

| Ethyl Group | Influences lipophilicity and interaction with biological targets. ontosight.ai | ontosight.ai |

| Alkyl Chain Elongation | Increased anticancer potency. nih.gov | nih.gov |

| Aryl Groups | Important for cytotoxic activity. mdpi.com | mdpi.com |

| Halogen/Nitro Groups | Significant antimicrobial activity. semanticscholar.org | semanticscholar.org |

| Adamantyl Moiety | Increased antifungal activity. nih.gov | nih.gov |

Influence of the Sulfonamide Moiety and its Varied Substitutions on Biological Efficacy

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in this class of compounds, and its substitution pattern significantly influences biological efficacy. The nitrogen and sulfur atoms of the sulfonamide moiety are key to the interaction of these molecules with their biological targets, often through hydrogen bonding.

Variations in the substitution on the sulfonamide nitrogen can lead to a wide range of biological activities. For instance, N-substituted derivatives of this compound are explored for diverse therapeutic applications. ontosight.ai The synthesis of various 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides has been a focus of research to develop compounds with enhanced carbonic anhydrase inhibitory and anticonvulsant actions. researchgate.net

Studies on related sulfonamide derivatives have provided valuable insights. For example, in a series of sulfonamide-1,2,4-thiadiazole derivatives, the nature of the reactive group attached to the sulfonamide influenced their antifungal and antibacterial activity. The derivative with a methylpiperazine group exhibited the best antifungal activity. nih.govcapes.gov.br This highlights the importance of the substituent's size, shape, and electronic properties in determining the biological response.

Furthermore, the incorporation of different heterocyclic rings or aromatic moieties via the sulfonamide nitrogen can lead to compounds with potent and selective activities. For instance, linking a p-tolyl sulfonamide moiety to a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold enhanced its cytotoxic activity. ekb.eg Similarly, the synthesis of acridine (B1665455) sulfonamide/carboxamide compounds containing a 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) core resulted in potent inhibitors of human carbonic anhydrase isoforms. nih.gov

| Sulfonamide Substitution | Observed Effect | Reference |

| N-substitution | Modulates carbonic anhydrase inhibitory and anticonvulsant activity. researchgate.net | researchgate.net |

| Methylpiperazine Group | Enhanced antifungal activity. nih.govcapes.gov.br | nih.govcapes.gov.br |

| p-Tolyl Sulfonamide | Enhanced cytotoxic activity. ekb.eg | ekb.eg |

| Acridine Moiety | Potent carbonic anhydrase inhibition. nih.gov | nih.gov |

Role of Linker Groups and Hybrid Molecular Architectures in Modulating Activity

The incorporation of linker groups to create hybrid molecules is a powerful strategy for modulating the biological activity of this compound derivatives. These linkers can connect the core thiadiazole sulfonamide scaffold to other pharmacologically active moieties, leading to compounds with enhanced potency, selectivity, or novel mechanisms of action.

The concept of molecular hybridization has been successfully applied to 1,3,4-thiadiazole sulfonamides to create agents with dual or synergistic activities. The combination of two or more bioactive pharmacophores in a single molecule is a key strategy in modern drug discovery. nih.gov For instance, the amalgamation of azine fragments with thiadiazole sulfonamides has been explored to design new anticancer hybrids with improved biological properties. nih.gov

The versatility of the 1,3,4-thiadiazole ring allows for its incorporation into a wide range of hybrid structures. nih.govnih.gov This has led to the development of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai

| Hybrid Architecture/Linker | Pharmacological Outcome | Reference |

| Acetamide (B32628) Linker | Good anticancer activity. nih.gov | nih.gov |

| Azine Fragment Hybrid | Potential for improved anticancer properties. nih.gov | nih.gov |

| General Hybrid Molecules | Diverse biological activities (antimicrobial, anti-inflammatory, anticancer). ontosight.ai | ontosight.ai |

Stereochemical Considerations and E/Z Isomerism in Biological Activity

While the core this compound structure does not possess a chiral center, the introduction of certain substituents or the formation of specific hybrid molecules can introduce stereochemical elements, such as E/Z isomerism, which can significantly impact biological activity.

The spatial arrangement of atoms in a molecule is crucial for its interaction with biological receptors, which are often stereospecific. The E/Z configuration of double bonds within a molecule can lead to significant differences in biological activity between the isomers. For instance, in a study of novel unsymmetrical azine-modified thiadiazole sulfonamide derivatives, the E/Z configuration was investigated using spectral analysis and quantum mechanical calculations. The study found that the E isomer was energetically more favorable than the Z isomer. nih.gov

While specific studies on the E/Z isomerism of this compound derivatives are not extensively detailed in the provided context, the principles of stereochemistry suggest that if a derivative were to contain a double bond capable of E/Z isomerism, the two isomers would likely exhibit different biological activities. This is because the different spatial arrangements of the substituents around the double bond would lead to different binding affinities and interactions with the target receptor.

The importance of molecular conformation in the biological activity of related thiadiazole derivatives has been noted, with NMR and molecular modeling being used to determine the conformational features of potent analogues. nih.gov This underscores the broader principle that the three-dimensional structure of a molecule is a critical determinant of its pharmacological properties.

Computational Chemistry and in Silico Investigations of 5 Ethyl 1,3,4 Thiadiazole 2 Sulfonamide Analogues

Molecular Docking Studies for Receptor-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in understanding the binding mechanisms of 1,3,4-thiadiazole (B1197879) sulfonamide analogues with their biological targets.

Research has shown that these analogues can effectively bind to the active sites of various enzymes. For instance, docking studies on newly synthesized 1,3,4-thiadiazole derivatives have been performed to assess their binding behavior with target enzymes like dihydropteroate (B1496061) synthase from S. aureus (PDB ID: 6CLV) and E. coli (PDB ID: 5U14). tandfonline.com These studies reveal that stable complexes are formed through hydrogen bonding and hydrophobic interactions within the enzyme's active site. tandfonline.com Similarly, docking analyses of other novel 1,3,4-thiadiazole derivatives have been conducted against targets such as the ADP-sugar pyrophosphatase (NUDT5 Gene), where significant binding affinities have been observed. uowasit.edu.iq One such derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, demonstrated a high binding affinity with a docking score of -8.9 kcal/mol and formed four hydrogen bonds with the target. uowasit.edu.iq

Carbonic anhydrases (CAs) are a major target for sulfonamide-based inhibitors, and docking studies have been crucial in elucidating these interactions. mdpi.com Saccharide-modified thiadiazole sulfonamides have been evaluated for their inhibitory activity against carbonic anhydrases II, IX, and XII. mdpi.com In studies involving imidazo[2,1-b] tandfonline.commdpi.comnih.gov-thiadiazole derivatives, molecular docking has been used to investigate interactions with enzymes like Pantothenate synthetase, a key anti-TB target. jpsionline.com The results from these docking studies often correlate well with experimental biological activity, with more negative docking scores indicating higher binding affinity. jpsionline.com For example, certain derivatives have shown excellent performance against cancer cell lines, and subsequent docking studies established a binding site with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). nih.gov

| Analogue/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions & Findings |

|---|---|---|---|

| 1,3,4-Thiadiazole linked sulfa-azo derivatives | Dihydropteroate synthase (S. aureus, 6CLV) | Not specified | Stable complex formation via hydrogen bonding and hydrophobic interactions. tandfonline.com |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | High binding affinity; formation of four hydrogen bonds. uowasit.edu.iq |

| Imidazo[2,1-b] tandfonline.commdpi.comnih.gov-thiadiazole derivatives | Pantothenate synthetase | -9.7 to -10.8 | High affinity for the tubercular protein target. jpsionline.com |

| 4,6-dimethyl-2-oxo-1-((3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)amino)-1,2-dihydropyridine-3-carbonitriles | EGFR Tyrosine Kinase | Not specified | Established a binding site, corroborating with potent anticancer activity. nih.gov |

| Saccharide-modified thiadiazole sulfonamides | Carbonic Anhydrase IX (CA IX) | Not specified | Evaluated for inhibitory activity, guiding development of CA IX inhibitors. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to 1,3,4-thiadiazole sulfonamide analogues to understand their geometry, stability, and electronic properties.

DFT calculations, often using the B3LYP method with basis sets like 6-31G(d), have been employed to analyze the molecular structure of these compounds. nih.gov Such studies can, for example, investigate the E/Z configuration of newly synthesized asymmetrical azines containing a 1,3,4-thiadiazole sulfonamide moiety. nih.gov Computational results have shown that one isomer can be energetically more favorable than the other; for one compound, the E isomer was found to be more stable than the Z isomer by 2.21 kcal/mol. nih.gov These theoretical calculations are often validated by comparing computed spectral data, such as ¹H and ¹³C NMR chemical shifts, with experimental values, which frequently show strong correlation. nih.govdergipark.org.tr

Furthermore, DFT is used to study various conformers of a molecule to determine the most stable structures. scielo.br The ground state geometries, frontier molecular orbital energies, and spectral data can be obtained for different conformers, and theoretical results are compared with experimental findings from FT-IR, NMR, and UV-vis spectroscopy. dergipark.org.trscielo.br For instance, the calculated vibrational frequencies for N-H and C=O bonds can be correlated with experimental IR spectra, with Pearson correlation coefficients often approaching 0.99. dergipark.org.trscielo.br These studies reveal how conformational changes can affect the electronic and spectral properties of the molecule. scielo.br The structural and vibrational properties of potential anticancer agents like 5-difluoromethyl-1,3,4-thiadiazole-2-amino have been studied using DFT to understand tautomeric forms and assign vibrational spectra. researchgate.net

| Compound/Analogue Class | DFT Method/Basis Set | Key Finding | Associated Value |

|---|---|---|---|

| Azine-modified thiadiazole sulfonamide | B3LYP/6-31G(d) | Relative stability of isomers | E isomer is 2.21 kcal/mol more stable than Z isomer. nih.gov |

| 5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | B3LYP/6-311++g(2d,2p) | Correlation between theoretical and experimental vibrational frequencies | Pearson coefficient (R) = 0.96 for N-H and C=O frequencies. scielo.br |

| α-methyl cinnamic acid derived 1,3,4-thiadiazoles | DFT (various) | Correlation between theoretical and experimental NMR data | Pearson coefficient (R) ≈ 0.99 for ¹³C NMR. dergipark.org.tr |

| 5-difluoromethyl-1,3,4-thiadiazole-2-amino | B3LYP/6-311++G** | Analysis of molecular geometry and vibrational wavenumbers | Complete assignment of experimental IR spectra was achieved. researchgate.net |

Prediction of Molecular Reactivity Descriptors

The reactivity of a molecule can be predicted by calculating various quantum chemical descriptors derived from its electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to a molecule's ability to donate and accept electrons, respectively.

Other global reactivity descriptors are also calculated from the HOMO and LUMO energies, including ionization potential, electron affinity, and electronegativity. nih.govresearchgate.net These parameters provide a quantitative basis for understanding the chemical behavior and potential biological interactions of the 1,3,4-thiadiazole sulfonamide analogues. The electrophilicity index is another descriptor that has been linked to a molecule's potential toxicity. researchgate.net

| Descriptor | Definition | Calculated Value (eV) | Significance |

|---|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron | 5.26 researchgate.net | Relates to electron-donating ability. |

| Electron Affinity (A) | Energy released when an electron is added | 1.87 researchgate.net | Relates to electron-accepting ability. |

| Electronegativity (χ) | The power of an atom to attract electrons | 3.57 researchgate.net | Indicates the ability to attract electrons in a bond. |

| Electrophilicity (ω) | A measure of electrophilic character | 3.76 researchgate.net | Low value suggests lower toxicity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. tandfonline.com The main goal of QSAR studies is to develop models that can predict the activity of novel compounds, thereby guiding the design of more potent analogues and optimizing lead compounds to enhance selectivity and reduce toxicity. tandfonline.com

For 1,3,4-thiadiazole derivatives, QSAR models have been developed to predict their inhibitory activity against targets like carbonic anhydrase (CA). tandfonline.comnih.gov These models correlate biological activity with various molecular descriptors, which can be physicochemical, electronic, or topological in nature. tandfonline.com For a series of 1,3,4-thiadiazole-2-thione derivatives, a linear QSAR study was developed to model their CA IX inhibitory activity, yielding a tetra-parametric model with promising results. tandfonline.com

3D-QSAR methods, such as the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have also been applied to study analogues like 1,3,4-thiadiazole-2-arylhydrazone derivatives for their antitrypanosomal activity. chalcogen.ro These models consider the 3D properties of the molecules, such as steric and electrostatic fields, to build a relationship with biological activity. chalcogen.ro A statistically significant model was generated with a high correlation coefficient (q² = 0.9455), providing insights into the binding mechanism and guiding the design of new agents. chalcogen.ro QSAR studies on 1,3,4-thiadiazole derivatives as hCA-II and hCA-IX inhibitors have revealed that for hCA-II, increasing the molecule's size and introducing electropositive surfaces may boost activity. nih.gov Conversely, for hCA-IX, decreasing hydrophobicity and adding electron-releasing substituents might enhance inhibitory effects. nih.gov

Emerging Research Frontiers and Therapeutic Potential of 5 Ethyl 1,3,4 Thiadiazole 2 Sulfonamide As a Chemical Scaffold

Development as Novel Lead Compounds for Drug Discovery

The 1,3,4-thiadiazole (B1197879) nucleus is a cornerstone in the development of new therapeutic agents due to its wide array of biological activities. nih.gov Derivatives of 5-ethyl-1,3,4-thiadiazole-2-sulfonamide are being actively investigated as lead compounds in various therapeutic areas. Research has demonstrated that compounds incorporating the 1,3,4-thiadiazole sulfonamide scaffold possess significant potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. ontosight.aiontosight.ai

The versatility of this scaffold allows for the synthesis of diverse derivatives with tailored biological activities. For instance, the combination of different chemical moieties with the N-(5-ethyl-(1,3,4)-thiadiazole-2-yl) structure is a promising strategy for developing compounds with significant biological potential. ontosight.ai The ethyl group at the 5-position of the thiadiazole ring can influence the compound's lipophilicity, which in turn affects its interaction with biological targets. ontosight.ai

The exploration of thiadiazole derivatives as lead compounds is a dynamic field. For example, a series of 1,3,4-thiadiazole derivatives linked to ciprofloxacin (B1669076) were synthesized and evaluated for their anticancer activity. mdpi.com Another study reported the synthesis and antitumor activity of heterocyclic dihydrazone compounds featuring a 1,3,4-thiadiazole ring. nih.gov These examples underscore the role of the this compound scaffold as a valuable starting point for the discovery of novel drugs.

| Compound Class | Therapeutic Area | Reported Activity |

| Thiadiazole Sulfonamides | Antimicrobial | Activity against various bacterial strains ontosight.ai |

| Anti-inflammatory | Potential for treating inflammation-related conditions ontosight.ai | |

| Antioxidant | Potential for treating conditions associated with oxidative stress ontosight.ai | |

| Anticancer | Inhibition of cancer cell line growth nih.govekb.eg |

Applications as a Scaffold for Multi-targeting Therapeutic Agents

The concept of multi-targeting drugs, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer. The this compound scaffold is well-suited for the design of such agents. By combining this core structure with other pharmacophores, researchers can create hybrid molecules with the potential for synergistic or additive effects.

One approach involves linking the thiadiazole sulfonamide moiety to other heterocyclic systems known for their biological activity. For example, novel compounds have been synthesized by incorporating an acridine (B1665455) nucleus with a 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) structure. nih.gov These hybrid molecules have been investigated for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms. nih.gov

Another strategy is the "combi-targeting approach," where the thiadiazole sulfonamide is combined with other bioactive fragments to create a single molecule. This approach aims to develop agents with enhanced potency and different mechanisms of action due to a synergistic effect. nih.gov For instance, unsymmetrical azine-modified thiadiazole sulfonamide derivatives have been designed and synthesized as potential anticancer agents. nih.gov The piperazine (B1678402) ring is another key component that, when incorporated with the 1,3,4-thiadiazole scaffold, can improve the pharmacological and pharmacokinetic profiles of drug candidates. nih.gov

| Hybrid Scaffold | Targeted Biological System | Potential Therapeutic Application |

| Acridine-Thiadiazole Sulfonamide | Human Carbonic Anhydrase Isoforms (I, II, IV, VII) nih.gov | Anticancer, antiglaucoma |

| Azine-Thiadiazole Sulfonamide | Cancer Cells nih.gov | Anticancer |

| Piperazine-Thiadiazole | Cancer Cells nih.gov | Anticancer |

Strategies for Enhancing Potency and Selectivity Through Structural Optimization

Structural optimization is a critical step in drug discovery, aiming to enhance the potency and selectivity of a lead compound while minimizing off-target effects. For derivatives of this compound, various strategies are employed to achieve these goals.

One common approach is the synthesis of a series of analogues with systematic modifications to the core structure. The resulting structure-activity relationship (SAR) data provides valuable insights into how different functional groups and substituents influence biological activity. For example, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the introduction of a p-tolyl sulfonamide moiety was found to enhance cytotoxic activity against several cancer cell lines. ekb.eg The study also highlighted the high selectivity of the optimized compound for cancer cells over normal cells. ekb.eg

Computational methods, such as molecular docking, are increasingly used to guide structural optimization. These in silico techniques can predict the binding mode of a compound with its biological target, allowing for the rational design of modifications to improve binding affinity and selectivity. nih.gov For instance, molecular docking studies have been used to understand the binding of 1,3,4-thiadiazole derivatives to the ATP-binding site of EGFR, guiding the synthesis of more potent inhibitors. mdpi.com

| Optimization Strategy | Example | Outcome |

| Substituent Modification | Addition of a p-tolyl sulfonamide moiety to a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold ekb.eg | Enhanced cytotoxic potency and selectivity against cancer cells ekb.eg |

| Bioisosteric Replacement | Replacement of a 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole (B1194373) isostere mdpi.com | Drastic drop in anticancer activity, highlighting the importance of the thiadiazole scaffold mdpi.com |

| Linker Modification | Introduction of a piperazine or piperidine (B6355638) ring through an acetamide (B32628) linker nih.gov | Enhanced antitumor activity against MCF-7 and HepG2 cells nih.gov |

Exploration of New Biological Targets and Mechanisms of Action

A key aspect of modern drug discovery is the identification of novel biological targets and the elucidation of the mechanisms of action of new chemical entities. Research on this compound derivatives has revealed their ability to interact with a range of biological targets implicated in various diseases.

One of the well-established targets for sulfonamide-containing compounds is the family of carbonic anhydrase (CA) enzymes. Certain 1,3,4-thiadiazole sulfonamide derivatives have shown potent inhibitory activity against tumor-associated human carbonic anhydrase isoforms IX and XII. ekb.eg This inhibition is a key mechanism contributing to their anticancer effects. ekb.eg

Beyond carbonic anhydrases, researchers are exploring other potential targets. For instance, in silico studies followed by synthesis and biological evaluation have identified novel 1,3,4-thiadiazole-based indolin-2-ones that target the c-KIT kinase protein, a receptor tyrosine kinase involved in cancer. nih.gov Other studies have implicated these compounds in the inhibition of dihydrofolate reductase (DHFR) and the epidermal growth factor receptor (EGFR). mdpi.commdpi.com The ability of these compounds to induce apoptosis and cause cell cycle arrest is another important aspect of their mechanism of action. nih.govmdpi.com

| Biological Target | Therapeutic Area | Mechanism of Action |

| Carbonic Anhydrase (CA) IX and XII | Cancer | Inhibition of tumor-associated enzymes mdpi.comekb.eg |

| c-KIT Kinase | Cancer | Inhibition of receptor tyrosine kinase nih.gov |

| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | Inhibition of a key enzyme in folate metabolism mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Inhibition of a key signaling protein in cancer cell proliferation mdpi.com |

Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more drugs are used together, is a common strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The this compound scaffold has shown promise in this regard, with studies demonstrating synergistic effects when combined with other bioactive compounds.

A notable example is in the field of antifungal therapy. Research has shown that certain synthetic derivatives of 1,3,4-thiadiazole exhibit a synergistic effect with amphotericin B (AmB), a potent but toxic antifungal agent. nih.gov This synergy allows for a reduction in the required dose of AmB, potentially mitigating its severe side effects. nih.gov The study identified two 1,3,4-thiadiazole derivatives, AT2 and AT10, that showed synergistic interactions with AmB against Candida species. nih.gov

The principle of synergy can also be applied in other therapeutic areas, such as cancer treatment. By combining a 1,3,4-thiadiazole derivative that targets a specific pathway with another drug that acts on a different mechanism, it may be possible to achieve a greater therapeutic effect than with either agent alone. This is an active area of research with the potential to lead to more effective combination therapies for a variety of diseases.

| Thiadiazole Derivative | Combined Bioactive Compound | Therapeutic Area | Observed Effect |

| AT2 | Amphotericin B | Antifungal | Synergistic effect against Candida albicans and Candida parapsilosis nih.gov |

| AT10 | Amphotericin B | Antifungal | Synergistic effect against Candida albicans, Candida parapsilosis, and Candida krusei nih.gov |

Q & A

Q. What are the established synthetic routes for 5-Ethyl-1,3,4-thiadiazole-2-sulfonamide, and how are intermediates characterized?

The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Key intermediates are characterized using 1H NMR , 13C NMR , IR spectroscopy , and elemental analysis to confirm structural integrity. Purity is assessed via TLC .

Q. Which spectroscopic and crystallographic methods are employed to validate the structure of this compound?

Structural validation combines 1H/13C NMR for functional group analysis, IR for bond vibration profiling, and X-ray crystallography to resolve solid-state conformation. For example, crystal structures of analogous thiadiazoles reveal planar heterocyclic cores with substituent-dependent packing motifs .

Q. What biological activities are reported for this compound, and what mechanisms are proposed?

The compound exhibits anticonvulsant , anticancer , and antimicrobial activities. Mechanistic studies suggest inhibition of carbonic anhydrase isoforms (e.g., hCA-II) for anticonvulsant effects and apoptosis induction in cancer cells via mitochondrial pathway modulation .

Advanced Research Questions

Q. How can researchers optimize the alkylation step in synthesis to improve yield and selectivity?

Yield optimization involves screening alkylating reagents (e.g., ethyl iodide vs. bromoethane), adjusting solvent polarity (e.g., DMF vs. acetonitrile), and modulating reaction temperature. Design of Experiments (DoE) frameworks, such as factorial design, can systematically evaluate parameter interactions .

Q. How should contradictions in reported biological activity data (e.g., varying IC50 values across studies) be resolved?